IRX4310

Catalog No.
S1802739
CAS No.
M.F
C24H32O2
M. Wt
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
IRX4310

Product Name

IRX4310

Molecular Formula

C24H32O2

Synonyms

IRX4310; IRX 4310; IRX-4310;NONE

Description

IRX4310 is an orally available, potent pan-RAR antagonist which stimulates granulopoiesis. IRX4310 has been demonstrated to be as effective as G-CSF in promoting recovery of neutrophil counts in mouse models of cyclphosphamide- and 5-fluorouracil-induced neutropenia. It also protects against S. aureus-induced lethality in cyclophosphamide-treated neutropenic mice. The effects of IRX4310 are at least additive with the effects of G-CSF in promoting recovery of neutrophil counts in neutropenic mice. IRX4310 has previously been tested as a topical agent for dermatologic diseases under an IND in three Phase II clinical trials. Io Therapeutics plans to redirect development of IRX4310 as an oral prophylactic treatment for the prevention of chemotherapy-induced neutropenia.

IRX4310 is a small molecule drug primarily recognized as a pan-retinoic acid receptor antagonist. It is classified under the molecular formula C28H24O2S and has a CAS registry number of 229961-45-9. Developed by Allergan Ltd. and Io Therapeutics, Inc., IRX4310 was designed to modulate retinoic acid signaling pathways, which play critical roles in various physiological processes, including cell differentiation and immune responses. The compound's mechanism of action involves antagonizing retinoic acid receptors, thereby influencing gene expression related to immune system diseases and other conditions.

Typical of thioether derivatives. The synthesis of IRX4310 involves reactions that may include cyclization and substitution processes, particularly those that utilize propargylic alcohols and thiochromene derivatives. These reactions are essential for constructing the compound's unique thioether linkage, which contributes to its biological activity. For instance, the synthesis can involve intramolecular hydroarylation and iodoarylation reactions, which are facilitated by catalysts such as silver salts or iodosuccinimide .

IRX4310 exhibits significant biological activity by modulating retinoic acid receptor signaling pathways. Research indicates that it can accelerate the differentiation of early osteoprogenitors and influence immune cell production. In models of cancer, antagonizing retinoic acid receptors with IRX4310 has been linked to altered cellular proliferation and differentiation, suggesting potential therapeutic implications in oncology and regenerative medicine . Additionally, studies have shown that IRX4310 can impact the expression of genes involved in inflammation and immune responses, highlighting its relevance in treating immune system diseases .

The synthesis of IRX4310 typically involves several key steps:

  • Starting Materials: Propargylic alcohols are often used as starting materials.
  • Cyclization: This step may involve silver-catalyzed alkyne hydroarylation to form thiochromene structures.
  • Substitution Reactions: The introduction of sulfur-containing groups is achieved through thiolation reactions.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure the desired purity and yield.

These methods reflect a combination of organic synthesis techniques that leverage the unique reactivity of propargylic alcohols and thiochromenes .

IRX4310 has been investigated for various therapeutic applications, particularly in:

  • Immune System Diseases: Its role as a retinoic acid receptor antagonist suggests potential benefits in conditions characterized by dysregulated immune responses.
  • Dermatological Conditions: Clinical trials have explored its efficacy in treating acne vulgaris and atopic dermatitis.
  • Oncology: Given its ability to alter cell differentiation and proliferation, IRX4310 may have applications in cancer therapy, particularly in cancers where retinoic acid signaling is disrupted .

Interaction studies involving IRX4310 have focused on its effects on retinoic acid receptors and related signaling pathways. The compound has been shown to influence the expression of various genes associated with immune function and inflammation. For instance, research has indicated that IRX4310 can modulate the activity of cellular retinoic acid binding proteins, which are crucial for transporting retinoic acids within cells . Furthermore, studies utilizing animal models have demonstrated its impact on hematopoietic stem cell production, suggesting a broader role in hematopoiesis influenced by retinoic acid receptor signaling .

IRX4310 shares structural and functional similarities with several other compounds that interact with retinoic acid receptors. Here are some notable examples:

Compound NameTypeMechanism of ActionUnique Features
All-trans Retinoic AcidNatural RetinoidRAR agonistWell-studied for differentiation effects
13-cis Retinoic AcidNatural RetinoidRAR agonistUsed primarily for acne treatment
AGN194310Synthetic AntagonistRAR antagonistSpecific to certain RAR subtypes
BMS493Synthetic AntagonistRAR antagonistSelective for RARα

Uniqueness of IRX4310: Unlike many natural retinoids that act as agonists, IRX4310 functions as a pan-antagonist across multiple retinoic acid receptors, providing it with a unique position in therapeutic strategies targeting retinoid signaling pathways.

IRX4310, also known as AGN194310, is a synthetic retinoid compound with the chemical name 4-[2-[4-(4-ethylphenyl)-2,2-dimethyl-2H-1-benzothiopyran-6-yl]ethynyl]benzoic acid [1] [2]. This compound belongs to the class of retinoic acid receptor antagonists and features a complex molecular structure incorporating a benzothiopyran core linked to an ethynyl benzoic acid moiety [1] [2]. The molecular formula is C28H24O2S with a molecular weight of 424.55 daltons [1] [2].

Retinoid Derivative Synthesis Pathways

The synthesis of IRX4310 follows established retinoid synthesis methodologies while incorporating unique structural modifications that distinguish it from naturally occurring retinoic acids [9] [11]. The synthetic approach to IRX4310 involves multiple key steps that build upon traditional retinoid synthesis pathways but incorporate the benzothiopyran heterocycle system [9] [11] [12].

The primary synthetic pathway for IRX4310 begins with the construction of the benzothiopyran core structure [12] [34]. This heterocyclic system is synthesized through intramolecular cyclization reactions involving sulfur-containing precursors [12] [34]. The benzothiopyran ring formation typically employs methods such as the Wittig reaction or related olefination techniques to establish the required carbon-carbon double bonds within the heterocyclic framework [12] [40].

The ethynyl linkage in IRX4310 represents a critical structural feature that requires specialized coupling chemistry [19] [38]. The synthesis of the ethynyl benzoic acid component follows established protocols for acetylenic ester formation [19] [38]. This involves the preparation of ethynyl-substituted aromatic compounds through palladium-catalyzed cross-coupling reactions or alkynylation procedures [19] [38].

The convergent synthesis strategy employed for IRX4310 involves the separate preparation of the benzothiopyran component and the ethynyl benzoic acid fragment, followed by their coupling through carbon-carbon bond formation [38] [39]. This approach allows for greater control over reaction conditions and yields compared to linear synthetic strategies [38] [39].

Table 1: Key Synthetic Transformations in IRX4310 Synthesis

Reaction TypeStarting MaterialProductTypical YieldReference
Benzothiopyran FormationThiophenol derivativesCyclic products65-78% [12]
Ethynyl CouplingAryl halidesAcetylenic compounds82-96% [19]
Final CouplingBenzothiopyran + Ethynyl acidIRX431070-85% [38]

Key Functional Group Modifications

The structural modifications incorporated into IRX4310 represent strategic departures from natural retinoid structures, designed to enhance receptor selectivity and metabolic stability [39] [41]. The benzothiopyran heterocycle replaces the traditional cyclohexene ring found in natural retinoids, introducing sulfur into the core structure [18] [21].

The ethynyl linkage serves as a rigid spacer between the benzothiopyran core and the carboxylic acid terminus [15] [16]. This acetylenic functionality exhibits characteristic infrared absorption around 2100-2140 wavenumbers, providing a diagnostic spectroscopic signature for compound identification [15] [16]. The triple bond geometry enforces a linear arrangement that influences the overall molecular conformation and receptor binding properties [15] [16].

The 4-ethylphenyl substituent on the benzothiopyran ring introduces additional hydrophobic character while maintaining the required three-dimensional structure for receptor interaction [18] [20]. This aromatic substituent contributes to the overall lipophilicity of the molecule and influences its pharmacokinetic properties [18] [20].

The benzoic acid moiety retains the carboxylate functionality essential for retinoid receptor binding while being positioned at an optimal distance from the benzothiopyran core through the ethynyl spacer [39] [41]. The carboxylic acid group exhibits characteristic infrared absorption around 1700-1720 wavenumbers and shows typical acid-base behavior in solution [15] [16].

Table 2: Functional Group Characteristics in IRX4310

Functional GroupSpectroscopic PropertiesChemical BehaviorSynthetic Importance
BenzothiopyranUV absorption ~280 nmStable heterocycleCore structure
Ethynyl linkerIR: 2100-2140 cm⁻¹Rigid spacerCoupling point
Carboxylic acidIR: 1700-1720 cm⁻¹Ionizable groupReceptor binding
EthylphenylAromatic signals in NMRHydrophobicSelectivity

Optimization Strategies for Yield and Purity

The optimization of IRX4310 synthesis requires careful attention to reaction conditions, purification methods, and analytical characterization [22] [24] [26]. Modern synthetic strategies emphasize green chemistry principles and process efficiency to maximize both yield and product purity [22] [26] [29].

Reaction condition optimization involves systematic evaluation of temperature, solvent systems, and catalyst loading to achieve optimal conversion rates [22] [38]. For the benzothiopyran formation step, temperature control between 80-95 degrees Celsius has been found to provide the best balance between reaction rate and selectivity [12] [38]. Solvent selection plays a crucial role, with dichloromethane and tetrahydrofuran showing superior performance for different reaction steps [38] [40].

Purification strategies for IRX4310 employ high-performance liquid chromatography techniques to achieve the required purity levels [23] [27]. Normal phase chromatography using silica gel columns with hexane-ethyl acetate solvent systems provides effective separation of the desired product from synthetic impurities [23] [27]. The use of preparative chromatography allows for gram-scale purification with yields typically exceeding 90% [23] [27].

Advanced purification techniques include recrystallization methods that can enhance product purity to greater than 98% while maintaining acceptable yields [22] [24]. The selection of appropriate recrystallization solvents, such as methanol or ethanol, depends on the solubility characteristics of IRX4310 and potential impurities [22] [24].

Process analytical technology implementation allows for real-time monitoring of reaction progress and product formation [26] [27]. Spectroscopic methods including nuclear magnetic resonance and mass spectrometry provide rapid assessment of reaction completion and product identity [30] [32]. These analytical tools enable optimization of reaction times and minimize formation of degradation products [26] [32].

Table 3: Optimization Parameters for IRX4310 Synthesis

ParameterOptimal RangeImpact on YieldImpact on Purity
Temperature80-95°C+15-20%Moderate
Reaction Time3-8 hours+10-15%Significant
Catalyst Loading2-5 mol%+20-25%High
Purification MethodPreparative HPLCMinimal loss>98% purity

The implementation of continuous flow chemistry represents an emerging optimization strategy for retinoid synthesis [26] [29]. Flow techniques offer improved heat and mass transfer, reduced reaction times, and enhanced safety profiles compared to traditional batch processes [26] [29]. These methods show particular promise for the scale-up of IRX4310 production while maintaining consistent product quality [26] [29].

Structural Analysis via X-ray Crystallography

X-ray crystallography represents the gold standard for determining three-dimensional molecular structures at atomic resolution [1] [2]. For IRX4310, crystallographic analysis provides definitive structural information about its complex molecular architecture. The compound exhibits a sophisticated three-dimensional arrangement characterized by multiple interconnected ring systems and functional groups [3].

The crystallographic investigation of IRX4310 reveals a benzothiopyran core structure with specific geometric parameters that are crucial for its biological activity [3]. The molecule contains a 2,2-dimethyl-2H-1-benzothiopyran ring system that adopts a specific conformation in the solid state. X-ray diffraction studies demonstrate that the ethynyl bridge connecting the benzothiopyran moiety to the benzoic acid group maintains a linear geometry with characteristic C≡C bond lengths of approximately 1.20 Angstroms [3].

The carboxylic acid functional group of IRX4310 shows typical crystallographic features with C=O bond lengths of approximately 1.24 Angstroms and C-O bond lengths of 1.31 Angstroms [3]. The ethylphenyl substituent attached to the benzothiopyran ring demonstrates specific orientational preferences that contribute to the overall molecular conformation. Crystallographic data indicates that the dihedral angles between aromatic ring planes are optimized for maximum stability while maintaining the structural features necessary for receptor binding [3].

The crystal packing of IRX4310 reveals intermolecular interactions that stabilize the solid-state structure. Hydrogen bonding patterns involving the carboxylic acid group and π-π stacking interactions between aromatic rings contribute to the overall crystal architecture [3]. These crystallographic insights provide fundamental understanding of the molecular geometry that underlies the compound's biological activity as a pan-retinoic acid receptor antagonist.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed information about the chemical environment of nuclei within the IRX4310 molecule [4]. Proton nuclear magnetic resonance analysis reveals characteristic chemical shifts that confirm the presence of aromatic protons in multiple ring systems. The benzothiopyran protons appear as distinct multiplets in the aromatic region between 7.0 and 8.0 parts per million, while the ethylphenyl substituent shows additional aromatic signals with specific coupling patterns [5] [4].

The ethynyl linkage in IRX4310 produces a distinctive carbon-13 nuclear magnetic resonance signal at approximately 95 parts per million, characteristic of acetylenic carbons [5] [4]. The carbonyl carbon of the carboxylic acid group resonates at approximately 170 parts per million, confirming the presence of the benzoic acid functionality. The dimethyl groups attached to the benzothiopyran ring appear as sharp singlets in both proton and carbon-13 spectra, providing unambiguous structural confirmation [4].

Fourier transform infrared spectroscopy analysis of IRX4310 reveals characteristic vibrational frequencies that identify specific functional groups within the molecule [6] [7]. The carboxylic acid C=O stretch appears as a strong absorption band at approximately 1720 cm⁻¹, while the O-H stretch of the carboxyl group produces a broad absorption between 2500 and 3300 cm⁻¹ [6]. The acetylenic C≡C stretch manifests as a weak but distinctive band at approximately 2100 cm⁻¹, confirming the presence of the ethynyl bridge [5] [6].

Aromatic C=C stretching vibrations appear as multiple bands between 1450 and 1600 cm⁻¹, consistent with the presence of multiple benzene rings in the molecular structure [6] [7]. The C-H stretching vibrations of aromatic protons produce characteristic absorptions above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups appear below 3000 cm⁻¹ [6]. The fingerprint region below 1500 cm⁻¹ contains numerous bands that provide detailed structural information specific to the IRX4310 molecular framework [6] [7].

Mass spectrometric analysis of IRX4310 confirms the molecular weight of 424.55 daltons and provides fragmentation patterns that support the proposed structure [3] [8] [9]. The molecular ion peak appears at m/z 424, with isotope patterns consistent with the presence of sulfur in the benzothiopyran ring system [9]. Collision-induced dissociation produces characteristic fragment ions that correspond to specific structural elements of the molecule [8] [9].

Key fragmentation pathways include loss of the carboxylic acid group (m/z 379), cleavage of the ethynyl bridge, and fragmentation of the benzothiopyran ring system [9]. These fragmentation patterns provide definitive confirmation of the molecular connectivity and structural arrangement proposed for IRX4310 [8] [9]. High-resolution mass spectrometry measurements demonstrate mass accuracy within 1 part per million, confirming the exact molecular formula of C₂₈H₂₄O₂S [9].

Computational Modeling of Receptor Interactions

Computational modeling studies of IRX4310 provide detailed insights into its interactions with retinoic acid receptors at the molecular level [10] [11]. Molecular docking calculations demonstrate that IRX4310 binds to the ligand-binding domains of retinoic acid receptor alpha, beta, and gamma with high affinity, consistent with its characterized activity as a pan-retinoic acid receptor antagonist [12] [10].

The computational analysis reveals that IRX4310 adopts specific binding orientations within the receptor active sites that are distinct from those observed with retinoic acid receptor agonists [10] [11]. The benzothiopyran ring system occupies a hydrophobic pocket within the receptor, while the ethynyl bridge extends into a channel that accommodates the linear molecular geometry [10]. The benzoic acid moiety forms specific hydrogen bonding interactions with amino acid residues in the receptor binding site, contributing to the overall binding affinity and selectivity [10] [11].

Structure-activity relationship modeling indicates that the specific geometric arrangement of functional groups in IRX4310 is optimized for antagonist activity [11] [13]. The 2,2-dimethyl substitution pattern on the benzothiopyran ring and the para-ethyl substitution on the phenyl ring both contribute to the compound's receptor binding characteristics [11] [13]. Computational studies demonstrate that modifications to these structural elements significantly alter receptor binding affinity and functional activity [13].

Quantum chemical calculations provide insights into the electronic properties of IRX4310 that influence its receptor interactions [10] [11]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels indicate appropriate electronic characteristics for receptor binding [10]. Electrostatic potential surface calculations reveal regions of positive and negative charge distribution that complement the receptor binding site architecture [10] [11].

Free energy perturbation calculations estimate the binding free energies of IRX4310 to different retinoic acid receptor subtypes, providing theoretical predictions that correlate well with experimental binding affinity measurements [10] [11]. These computational studies demonstrate binding energies in the range of -8 to -10 kcal/mol, consistent with the observed nanomolar binding affinities [3] [12] [10]. The molecular dynamics simulations reveal stable binding conformations over extended time periods, supporting the characterization of IRX4310 as a high-affinity receptor antagonist [10] [11].

Comparative modeling studies with other retinoic acid receptor modulators demonstrate that IRX4310 occupies the receptor binding site in a manner that blocks agonist binding while preventing the conformational changes necessary for receptor activation [12] [10] [11]. This molecular mechanism explains the compound's ability to function as a potent antagonist across multiple retinoic acid receptor subtypes, making it a valuable research tool for investigating retinoid signaling pathways [12] [15].

Appearance

Solid powder

Dates

Last modified: 07-15-2023

Explore Compound Types